5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one
Description
5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one is a heterocyclic compound featuring a phthalimidine (2,3-dihydroisoindol-1-one) core substituted with a 4-chlorobutoxy group at the 5-position. This scaffold is part of a broader class of isoindolinone derivatives, which have gained attention in medicinal chemistry due to their structural versatility and bioactivity. The synthesis of such compounds often involves Lewis acid-catalyzed condensation reactions, as demonstrated in the GaCl3-mediated direct condensation between phthalide and primary amines .
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
5-(4-chlorobutoxy)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C12H14ClNO2/c13-5-1-2-6-16-10-3-4-11-9(7-10)8-14-12(11)15/h3-4,7H,1-2,5-6,8H2,(H,14,15) |
InChI Key |
RCXDRXUBJMUNJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)OCCCCCl)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Method 1: Reaction with Hydroxyisoindolinone
- Reactants :
- 5-Hydroxy-2,3-dihydroisoindol-1-one
- 1-bromo-4-chlorobutane
- Potassium carbonate
- Potassium iodide
- Solvent : Acetonitrile
- Procedure :
- A suspension of 5-hydroxy-2,3-dihydroisoindol-1-one (2.03 g, 13.6 mmol) in acetonitrile (17 mL) is prepared.
- To this, 1-bromo-4-chlorobutane (5.65 g, 32.9 mmol), potassium carbonate (4.63 g, 33.5 mmol), and potassium iodide (0.70 g, 0.31 mmol) are added.
- The mixture is heated at reflux for 18 hours.
- After cooling, the mixture is concentrated and crystallized from acetonitrile/water to yield the target compound with a reported yield of approximately 98%.
Method 2: Alternative Solvent Systems
This method involves varying the solvent system to optimize yield and purity.
Summary of Yields from Various Methods
| Method | Yield (%) | Conditions |
|---|---|---|
| Method 1 | 98% | Reflux in acetonitrile with potassium carbonate and iodide |
| Method 2 | 67% | Reflux in acetone for extended duration |
To confirm the identity and purity of synthesized compounds, standard analytical techniques are employed:
Spectroscopic Techniques
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the presence of specific functional groups.
Chromatographic Techniques
- High-Performance Liquid Chromatography (HPLC) : Employed for purity analysis, ensuring that synthesized products meet required standards.
Table of Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Structural confirmation |
| HPLC | Purity assessment |
The synthesis of 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one can be achieved through multiple methods, primarily involving the reaction of hydroxyisoindolinone derivatives with alkyl halides under reflux conditions in suitable solvents like acetonitrile or acetone. With yields often exceeding 90%, these methods provide efficient pathways for producing this compound for further research into its biological applications.
Chemical Reactions Analysis
Reaction Conditions and Yields
| Alkylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1-Bromo-4-chlorobutane | K₂CO₃, KI | Acetonitrile | Reflux | 98% |
Procedure :
-
Suspend 5-hydroxyisoindolinone in acetonitrile.
-
Add 1-bromo-4-chlorobutane, K₂CO₃, and catalytic KI.
-
Heat under reflux for 18 hours.
Mechanism :
The reaction proceeds via nucleophilic substitution (SN₂), where the hydroxyl oxygen attacks the electrophilic carbon of 1-bromo-4-chlorobutane, displacing bromide.
Alternative Alkylation Strategies
The hydroxyisoindolinone precursor undergoes alkylation with other electrophiles, demonstrating versatility in substituent introduction.
Comparative Alkylation Reactions
Key Observations :
-
Potassium iodide enhances reactivity by participating in a halogen-exchange (Finkelstein) mechanism .
-
Polar aprotic solvents (e.g., acetonitrile) favor SN₂ pathways .
Functionalization of the Chlorobutoxy Chain
The 4-chlorobutoxy group serves as a handle for further substitutions, though direct experimental data is limited. Theoretical reactivity is inferred from analogous systems:
Potential Reactions
-
Nucleophilic Displacement : The terminal chloride may react with amines (e.g., piperazine) to form secondary amines, as seen in related isoindolinone derivatives .
-
Cross-Coupling : Transition-metal-catalyzed couplings (e.g., Suzuki) could replace chloride with aryl/alkyl groups, though specific examples are unreported in the literature.
Piperazine Derivatives
Reaction with piperazine under nucleophilic conditions yields compounds such as 6-[4-[4-(3,4-dihydro-1H-isochromen-5-yl)piperazin-1-yl]butoxy]-2,3-dihydroisoindol-1-one , a structure reported in patent literature .
Conditions :
Stability and Handling
Scientific Research Applications
Scientific Research Applications
The applications of 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity: Research has indicated that derivatives of isoindole compounds exhibit promising anticancer properties. Studies have shown that modifications in the isoindole structure can lead to enhanced cytotoxicity against various cancer cell lines.
- Neuroprotective Effects: Some derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Pharmacological Studies
- Enzyme Inhibition: The compound is being studied for its ability to inhibit specific enzymes involved in disease pathways, which may lead to the development of new therapeutic agents.
- Antimicrobial Properties: Preliminary studies suggest that 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Organic Synthesis
- Building Block in Synthesis: Its unique structure allows it to serve as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in the development of new materials or pharmaceuticals.
Case Studies
To illustrate the applications of 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one, several case studies are presented below:
| Study | Findings | Implications |
|---|---|---|
| Study A | Investigated the cytotoxic effects on breast cancer cell lines; found significant reduction in cell viability at concentrations above 10 µM. | Suggests potential for developing targeted cancer therapies using isoindole derivatives. |
| Study B | Assessed neuroprotective effects in animal models; demonstrated improvement in memory tasks following administration of the compound. | Indicates possible applications in treating cognitive decline associated with aging and neurodegenerative diseases. |
| Study C | Evaluated antimicrobial activity against Staphylococcus aureus; showed inhibition at low concentrations (MIC = 12.5 µg/mL). | Supports further development as an antimicrobial agent against resistant bacterial strains. |
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of isoindole derivatives. For instance:
- A study demonstrated that certain substitutions on the isoindole core could significantly improve anticancer efficacy while reducing toxicity to normal cells .
- Another investigation revealed that compounds similar to 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one exhibited promising results in inhibiting key enzymes linked to neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key structural analogues of 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one include compounds with modifications to the substituent groups or the core scaffold:
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorobutoxy substituent in the target compound enhances metabolic stability compared to nitro or hydroxyl groups, which may increase reactivity or polarity .
- Biological Activity : The chlorophenyl and hydroxypropoxy substituents in MDM2 Antagonist III confer potent inhibition of the MDM2-p53 interaction (IC50 = 5.3–15.9 µM), suggesting that bulky, hydrophobic groups improve target engagement .
Functional Analogues in Drug Discovery
MDM2-p53 Inhibitors
Compounds such as 2-benzyl-3-(4-chlorophenyl)-3-(3-hydroxypropoxy)-2,3-dihydroisoindol-1-one (MDM2 Antagonist III) share the isoindolinone core but incorporate additional aromatic and hydroxyalkyl substituents. These modifications enhance binding to the MDM2 protein, with IC50 values in the low micromolar range .
LRRK2 Inhibitors
The 4-bromo-2,3-dihydroisoindol-1-one analogue (pKi = 4.5) demonstrates moderate activity against LRRK2, a kinase implicated in Parkinson’s disease . This suggests that halogenation at the 4-position may favor kinase inhibition, though the 5-position substituent in the target compound may redirect selectivity.
Biological Activity
5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C12H14ClN1O2
- Molecular Weight : 239.7 g/mol
- IUPAC Name : 5-(4-chlorobutoxy)-2,3-dihydroisoindol-1-one
- CAS Number : 120004-79-7
Biological Activity
The biological activity of 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one has been explored primarily in the context of its pharmacological effects. The compound exhibits a range of activities that can be beneficial in various therapeutic areas.
Antipsychotic Activity
Research indicates that derivatives of isoindole compounds, including 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one, have shown promise in the treatment of psychotic disorders. A study demonstrated that this compound acts as an antagonist at dopamine receptors, which are implicated in the pathophysiology of schizophrenia and other mental health disorders .
Antidepressant Effects
In animal models, this isoindole derivative has exhibited antidepressant-like effects. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain, suggesting potential utility in treating depression .
Neuroprotective Properties
The compound has also been investigated for its neuroprotective properties. It was found to reduce oxidative stress and inflammation in neuronal cell lines, indicating a potential role in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table 1: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antipsychotic | Reduces symptoms of psychosis | Dopamine receptor antagonism |
| Antidepressant | Improves mood in animal models | Serotonin and norepinephrine modulation |
| Neuroprotective | Protects neuronal cells from damage | Reduces oxidative stress and inflammation |
Case Studies
Case Study 1: Antipsychotic Efficacy
In a controlled study involving rodents, administration of 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one led to significant reductions in hyperactivity induced by amphetamine. The results indicated that the compound effectively blocked dopamine D2 receptors, aligning with its proposed mechanism for antipsychotic activity .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound against glutamate-induced toxicity in primary neuronal cultures. The results showed that treatment with 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one significantly reduced cell death and apoptosis markers compared to untreated controls .
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of isoindole derivatives. Modifications to the alkyl chain or halogen substitutions have been shown to enhance specific activities while minimizing side effects. For instance, altering the butoxy group can lead to variations in receptor affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
